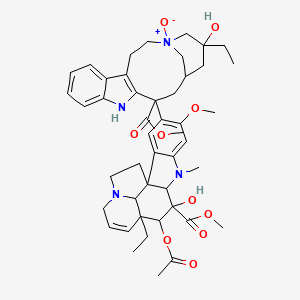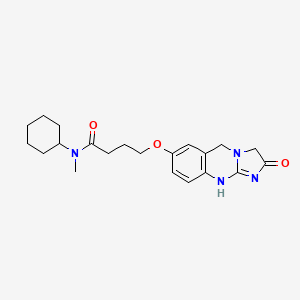
Lixazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Lixazinone is a compound that selectively inhibits the high-affinity form of cyclic AMP phosphodiesterase (PDE3) isolated from human platelets. It also has weak effects on both nonspecific and cyclic GMP-sensitive phosphodiesterases.
- The inhibitor reduces both the maximum velocity and substrate affinity of the type IV enzyme. Notably, this compound exhibits marked selectivity for the platelet high-affinity enzyme.
- Additionally, it has significant inhibitory effects on cardiac membrane-bound phosphodiesterase.
- This compound may be useful as an agent to increase cardiac output in the treatment of congestive heart failure .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Lixazinone are not widely documented in the available literature. it is synthesized through chemical processes.
- Industrial production methods are not extensively described, but further research may reveal additional details.
Chemical Reactions Analysis
- Lixazinone undergoes reactions typical of phosphodiesterase inhibitors:
- Common reagents and conditions for these reactions are not explicitly reported.
- Major products formed from these reactions would include the hydrolyzed forms of cAMP and cGMP.
Hydrolysis of cAMP and cGMP: PDEs catalyze the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP) to inactive 5’-AMP and 5’-GMP, regulating intracellular levels of these cyclic nucleotides.
Scientific Research Applications
- Lixazinone’s applications span various fields:
Cardiology: As a PDE3 inhibitor, this compound may enhance cardiac output and potentially benefit patients with congestive heart failure.
Antithrombotic Properties: Its inhibition of platelet PDE3 activity suggests antithrombotic effects.
Cell Proliferation Suppression: this compound suppresses folic acid-induced proliferation of rat tubular epithelial cells in vivo.
Mechanism of Action
- Lixazinone’s mechanism involves inhibiting PDE3, which leads to increased intracellular levels of cAMP and cGMP.
- Molecular targets and pathways influenced by this compound remain an area of ongoing research.
Comparison with Similar Compounds
- While detailed comparisons are scarce, Lixazinone’s uniqueness lies in its selective inhibition of platelet PDE3.
- Similar compounds may include other PDE inhibitors, but further investigation is needed to compile a comprehensive list.
Properties
CAS No. |
94192-59-3 |
|---|---|
Molecular Formula |
C21H28N4O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide |
InChI |
InChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26) |
InChI Key |
WUECXCBONAGRSA-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3 |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3 |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lixazinone; Lixazinonum; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


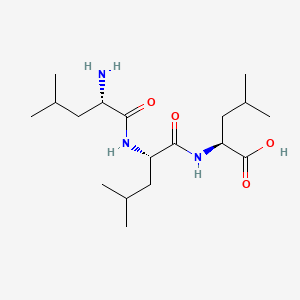
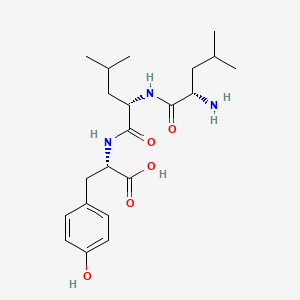
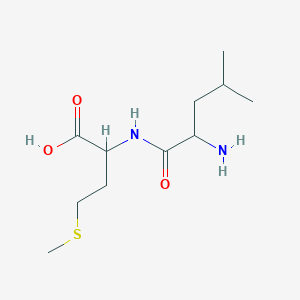
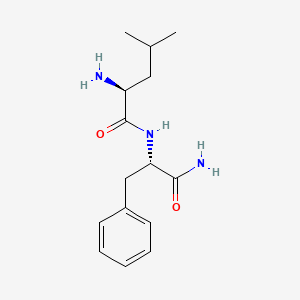
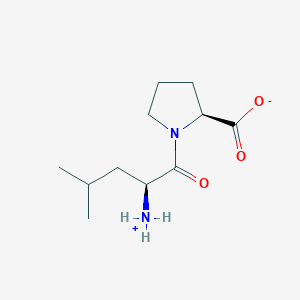
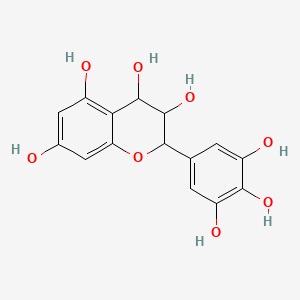
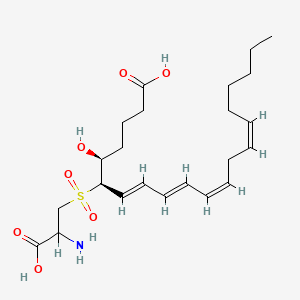
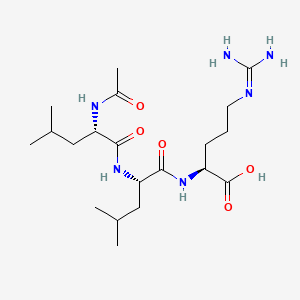
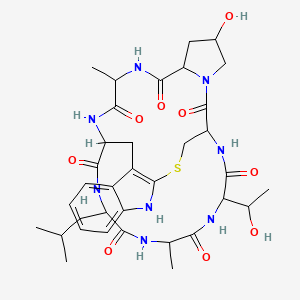
![[D-Ala2]leucine-enkephalin](/img/structure/B1674835.png)

